{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10/h4-7,9,15H,2-3,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRTYXINKLSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
- Cyclization Reaction: The pyrazole ring is typically formed by the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or neutral conditions. This step establishes the heterocyclic core essential for further functionalization.
Introduction of the 4-Fluorophenyl Group
- Aromatic Substitution: The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, depending on the availability of precursors. The reaction conditions usually involve palladium catalysts, appropriate ligands, and bases in polar aprotic solvents at moderate temperatures (35–80°C).
Attachment of the Propyl(methyl)amine Side Chain
- Alkylation/Nucleophilic Substitution: The propyl(methyl)amine moiety is introduced by alkylation of the pyrazole ring or by nucleophilic substitution using a suitable alkyl halide bearing the amine functionality. Typical conditions involve the use of bases such as cesium carbonate, catalysts like copper(I) bromide, and polar solvents such as dimethyl sulfoxide (DMSO). Reaction temperatures are controlled between 35°C and 50°C to optimize yield and minimize side reactions.
Industrial Preparation Considerations
Industrial synthesis optimizes the above routes by:
- Employing advanced catalysts to enhance reaction rates and selectivity.
- Using optimized stoichiometric ratios to reduce by-products.
- Implementing purification techniques such as chromatographic separation on silica gel with ethyl acetate/hexane gradients to isolate high-purity product.
- Maintaining inert atmosphere conditions (nitrogen or argon) to prevent oxidation and degradation.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy are used to confirm the chemical structure, including the position of the fluorophenyl group and the methylamine side chain. Chemical shifts for the fluorophenyl protons typically appear between δ 7.2–7.5 ppm, while methyl protons on the pyrazole ring appear near δ 2.3–2.5 ppm.
- Mass Spectrometry (HRMS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms the molecular weight and purity, with the protonated molecular ion [M+H]^+ observed at m/z ~233.
- X-ray Crystallography: Used for definitive structural confirmation, providing detailed bond angles and torsional strain information.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-diketone, acid catalyst | 25–80 | Ethanol or similar | Cyclization to form pyrazole core |
| 2 | Fluorophenyl group introduction | Pd-catalyzed coupling or nucleophilic substitution | 35–80 | DMF, DMSO | Cross-coupling or nucleophilic aromatic substitution |
| 3 | Propyl(methyl)amine attachment | Alkylation with propylamine halide, Cs2CO3, CuBr catalyst | 35–50 | DMSO | Controlled temperature to optimize yield |
Research Findings and Optimization Notes
- Yield Optimization: Maintaining reaction temperatures below 50°C during alkylation minimizes side reactions and degradation.
- Catalyst Use: Copper(I) bromide has been found effective in catalyzing the alkylation step, improving reaction rates.
- Purification: Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target amine from impurities.
- Atmosphere: Conducting reactions under inert gas (N₂ or Ar) prevents oxidation, especially important for the amine functionality.
Chemical Reactions Analysis
Types of Reactions
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrazol-5-one derivatives.
Reduction: : Formation of reduced pyrazole derivatives.
Substitution: : Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and infection.
Industry: : Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which {3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine exerts its effects involves interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to receptors or enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 4-Fluorophenyl vs. 4-Chlorophenyl: The substitution of fluorine with chlorine in 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine () alters electronic and steric properties. Fluorine’s electron-withdrawing nature improves resonance stabilization, which is critical in receptor-binding interactions .
Para-Fluorophenyl vs. Meta-Fluorophenyl :
{3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine (CAS 1232136-36-5, ) differs in the fluorine position. Meta-substitution introduces steric hindrance and disrupts conjugation, which could reduce binding affinity in target proteins compared to the para-substituted analogue .
Modifications on the Pyrazole Core
- Amine Side Chain vs. Carboxamide: Compound 4h from (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide) replaces the propylmethylamine chain with a carboxamide group.
Heterocycle Replacement (Pyrazole vs. Oxazole) :
{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine () substitutes the pyrazole with an oxazole ring. Oxazoles are less basic than pyrazoles, altering electronic properties and solubility. This change might reduce interactions with cationic binding pockets in biological targets .
Structural Analogues in Pharmacological Contexts
Escitalopram-Related Impurities :
Desmethylcitalopram Hydrochloride () shares a fluorophenyl and amine-containing side chain. Its primary amine group contrasts with the tertiary amine in the target compound, highlighting how amine substitution impacts pharmacokinetics (e.g., hepatic metabolism via cytochrome P450 enzymes) .- Pyrazolopyrimidinones: Compounds like [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine () incorporate pyrazole fused with pyrimidine.
Biological Activity
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including case studies and experimental data.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that pyrazole derivatives often act as inhibitors of various enzymes and receptors, influencing pathways related to inflammation, cancer, and neurological disorders.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This activity is crucial in cancer treatment as it can prevent tumor growth.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Compound B | 5.0 | Apoptosis induction in HeLa cells |
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This mechanism is essential for treating inflammatory diseases and conditions.
Case Studies
- Antitumor Efficacy : A study conducted on various pyrazole derivatives demonstrated that this compound showed promising results in inhibiting cancer cell proliferation in vitro.
- Inflammation Models : In animal models of inflammation, this compound reduced swelling and pain significantly compared to control groups, indicating its potential as a therapeutic agent in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability, making it a suitable candidate for further development into a therapeutic drug.
Q & A
Q. Limitations :
- Limited data on metabolite activity (e.g., N-demethylation products).
- Inconsistent assay protocols (e.g., cell line variability).
Q. Solutions :
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites and assess off-target effects .
- Standardized Assays : Adopt NIH/NCATS guidelines for dose-response curves and control cells .
Basic: What structural analogs exhibit contrasting biological profiles, and why?
| Compound | Structural Difference | Activity Contrast |
|---|---|---|
| 1-(3-Fluorophenyl) analog | Fluorine at position 3 | 5-HT2A affinity ↓ by 50% |
| Pentyl chain derivative | Longer alkyl chain | Neuroprotective ↑, solubility ↓ |
| Hydrochloride salt form | Ionic formulation | Bioavailability ↑ in vivo |
Advanced: How can researchers validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target, followed by pull-down assays and MS identification .
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
- In Vivo Imaging : Use fluorine-18 labeling for PET imaging to track biodistribution and target occupancy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
